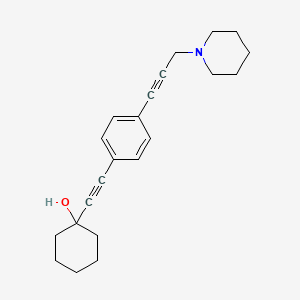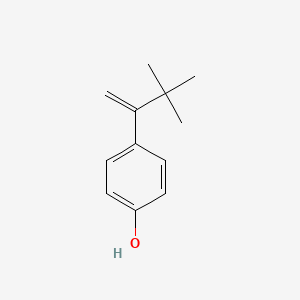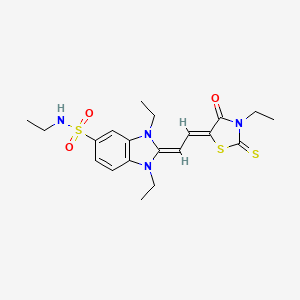
Einecs 222-113-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon dioxide (SiO2) , is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in various industries due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silicon dioxide can be synthesized through several methods, including:
Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.
Chemical Vapor Deposition: Silicon tetrachloride reacts with water vapor at high temperatures to produce silicon dioxide.
Sol-Gel Process: Tetraethyl orthosilicate is hydrolyzed and condensed to form a gel, which is then dried and calcined to produce silicon dioxide.
Industrial Production Methods
In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the chemical vapor deposition method. These processes are highly efficient and can produce large quantities of high-purity silicon dioxide.
Analyse Des Réactions Chimiques
Types of Reactions
Silicon dioxide undergoes various chemical reactions, including:
Oxidation: Silicon dioxide can be further oxidized to form silicon tetrafluoride.
Reduction: Silicon dioxide can be reduced to silicon using reducing agents such as carbon or magnesium.
Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.
Common Reagents and Conditions
Oxidation: Requires oxygen and high temperatures.
Reduction: Requires reducing agents like carbon or magnesium and high temperatures.
Substitution: Requires hydrofluoric acid and ambient conditions.
Major Products
Oxidation: Silicon tetrafluoride.
Reduction: Silicon and carbon dioxide.
Substitution: Silicon tetrafluoride and water.
Applications De Recherche Scientifique
Silicon dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography.
Biology: Used in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Used in dental materials and as a component in medical implants.
Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.
Mécanisme D'action
Silicon dioxide exerts its effects through various mechanisms, depending on its application. In catalysis, it provides a high surface area for reactions to occur. In drug delivery, it acts as a carrier for active pharmaceutical ingredients, allowing for controlled release. In medical implants, it provides structural support and biocompatibility.
Comparaison Avec Des Composés Similaires
Silicon dioxide can be compared with other similar compounds such as:
Aluminum oxide (Al2O3): Similar in its use as a catalyst support but has different chemical properties.
Titanium dioxide (TiO2): Used in similar applications but has different optical properties.
Zirconium dioxide (ZrO2): Used in high-temperature applications due to its high melting point.
Silicon dioxide is unique due to its abundance, versatility, and wide range of applications across various fields.
Propriétés
Numéro CAS |
3351-67-5 |
|---|---|
Formule moléculaire |
C20H26N4O3S3 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
(2Z)-N,1,3-triethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C20H26N4O3S3/c1-5-21-30(26,27)14-9-10-15-16(13-14)23(7-3)18(22(15)6-2)12-11-17-19(25)24(8-4)20(28)29-17/h9-13,21H,5-8H2,1-4H3/b17-11-,18-12- |
Clé InChI |
SKJNKTWERCCKDZ-WHYMJUELSA-N |
SMILES isomérique |
CCNS(=O)(=O)C1=CC2=C(C=C1)N(/C(=C/C=C\3/C(=O)N(C(=S)S3)CC)/N2CC)CC |
SMILES canonique |
CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=CC=C3C(=O)N(C(=S)S3)CC)N2CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


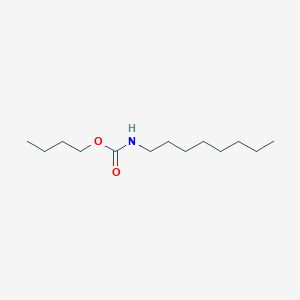
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

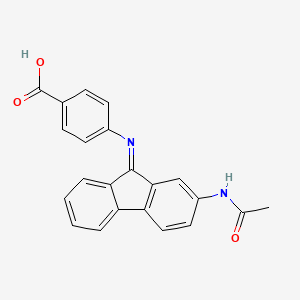

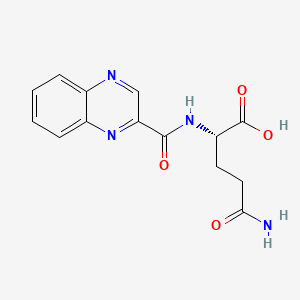
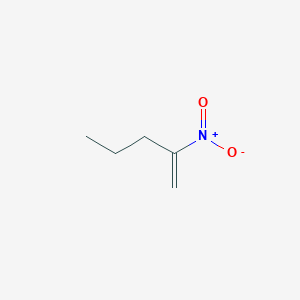
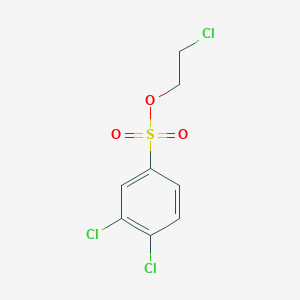
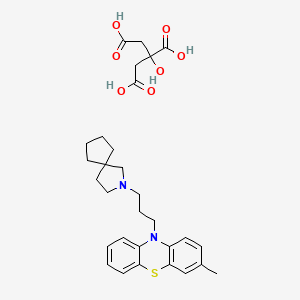
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
